N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule with multiple ring structures, including dibenzo[b,f][1,4]oxazepin and tetrahydronaphthalene . It also contains a sulfonamide group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its multiple ring structures and functional groups . These features would likely influence its physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the ring structures might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility might be affected by the polar sulfonamide group, and its stability could be influenced by the nature of the ring structures .Scientific Research Applications
Binding Properties and Spectral Analysis
Fluorescent Probe Applications : Sulfonamide derivatives have been utilized as fluorescent probes to study the binding of certain compounds to proteins, such as bovine serum albumin. This application takes advantage of the spectral properties of sulfonamides, which exhibit minimal fluorescence in water but fluoresce strongly when bound to proteins, aiding in the sensitive and rapid determination of binding mechanisms and quantum yield information (Jun et al., 1971).
Chemical Synthesis and Catalysis
Catalytic Applications : The compound's structure is related to those involved in catalytic processes, such as the Rh(I)-catalyzed C-C bond activation, producing significant organic structural units. This highlights the compound's potential utility in synthetic organic chemistry for constructing complex molecules (Chen et al., 2016).
Biological Activities
Antimicrobial and Antiproliferative Agents : Sulfonamides, including structures similar to the one , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown significant cytotoxic activity against various human cell lines, highlighting their potential as therapeutic agents (Abd El-Gilil, 2019).
Carbonic Anhydrase Inhibitors : Certain sulfonamide derivatives have been explored for their inhibitory effects on ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. This demonstrates the therapeutic potential of sulfonamides in eye health (Graham et al., 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-2-27-22-9-5-6-10-24(22)31-23-14-12-19(16-21(23)25(27)28)26-32(29,30)20-13-11-17-7-3-4-8-18(17)15-20/h5-6,9-16,26H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMNXTCAHZLEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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